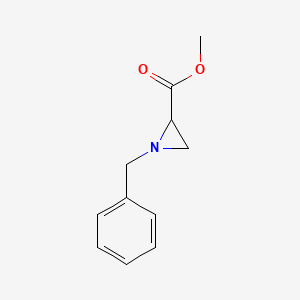

Methyl 1-benzylaziridine-2-carboxylate

Vue d'ensemble

Description

Methyl 1-benzylaziridine-2-carboxylate is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is stored in a sealed, dry environment, preferably in a freezer under -20°C .

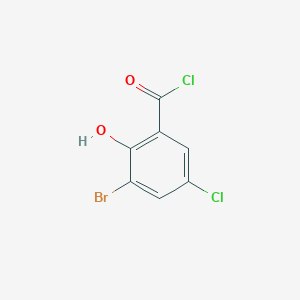

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H13NO2 . The InChI key for this compound is QBIVBBBSVOOSSO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a molecular weight of 191.23 . It is recommended to be stored in a sealed, dry environment, preferably in a freezer under -20°C .Applications De Recherche Scientifique

Synthesis of Enantiopure Products

Methyl 1-benzylaziridine-2-carboxylate has been utilized in the synthesis of enantiopure (1R,2S)-1-benzyl- and 1-arylaziridine-2-carboxamides. This process involves kinetic resolution by Rhodococcus rhodochrous catalyzed hydrolysis, leading to products such as O-methyl-L-serine and some vicinal diamines (Morán-Ramallal, Liz, & Gotor, 2007).

Development of 1,4-Benzodiazepine Derivatives

A method for synthesizing novel 1,4-benzodiazepine derivatives was established using a one-pot reaction of methyl 1-arylaziridine-2-carboxylates. This procedure is significant in synthetic and medicinal chemistry due to the functionalized 1,4-benzodiazepine scaffold it produces, which is ready for further chemical manipulations (Wang, Guo, Wang, Huang, & Wang, 2008).

Creation of Polysubstituted Amino Acids

Another application involves the preparation of 2,2,3-trisubstituted methyl 1-benzoylaziridine-2-carboxylates. These compounds are obtained from α-alkyl β-amino acids and can undergo ring expansion or opening, leading to the synthesis of α-substituted α-hydroxy β-amino acids and α-substituted β-hydroxy α-amino acids (Papa & Tomasini, 2000).

Conversion to Amino Acid Derivatives

This compound has also been used for the synthesis of N-substituted aziridine-2-carboxylates, which are then converted into derivatives of O-methylserine and S-methylcysteine (Bernstein & Ben-Ishai, 1977).

Orientations Futures

While specific future directions for Methyl 1-benzylaziridine-2-carboxylate are not mentioned in the search results, the compound holds immense potential in scientific research, with diverse applications ranging from drug synthesis to catalysis. Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Mécanisme D'action

Target of Action

Methyl 1-benzylaziridine-2-carboxylate is a type of aziridine-2-carboxylic acid derivative . The primary target of this compound is protein disulfide isomerases (PDIs) . PDIs are enzymes containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER), but in the case of malignant transformation, they migrate to the cell surface .

Mode of Action

The mode of action of this compound involves its interaction with the thiol groups of PDIs . It is widely recognized that the high strain energy of the aziridine ring promotes high reactivity of aziridines toward nucleophiles . This reaction mainly proceeds with ring opening and generation of alkylated products .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of PDIs . PDIs play a crucial role in the correction of the 3D structure of native proteins synthesized in the ER . By inhibiting PDIs, this compound can potentially disrupt these processes.

Result of Action

The molecular and cellular effects of this compound’s action are related to its inhibition of PDIs . This can lead to disruption in the proper folding of proteins, potentially affecting various cellular processes.

Action Environment

The action environment of this compound is primarily within the cell, where it interacts with PDIs

Analyse Biochimique

Biochemical Properties

The biochemical properties of Methyl 1-benzylaziridine-2-carboxylate are not fully understood due to the lack of experimental data. It is known that the compound can interact with various enzymes and proteins. These interactions can potentially influence biochemical reactions within the cell .

Cellular Effects

It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that the compound could exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

methyl 1-benzylaziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-8-12(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIVBBBSVOOSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2609760.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2609763.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2609765.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide](/img/structure/B2609767.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2609773.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2609775.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride](/img/structure/B2609779.png)